Cas no 77052-96-1 (D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-erythro-hexopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-, (2x)- (9CI))

D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-erythro-hexopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-, (2x)- (9CI) structure
77052-96-1 structure
Product Name:D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-erythro-hexopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-, (2x)- (9CI)
CAS-nummer:77052-96-1
MF:C20H41N5O8
MW:479.568245649338
CID:572221
PubChem ID:197215
Update Time:2025-04-19

D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-erythro-hexopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-, (2x)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 2-hydroxysagamicin
    • 2-[2,4-diamino-5-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-3,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
    • 6)]-, (2x)- (9CI)
    • D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-erythro-hexopyranosyl-(1&reg
    • D-Streptamine, O-(2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-alpha-D-erythro-hexopyranosyl-(1-4)-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6))-, (2-xi)-
    • DTXSID00998332
    • 2,4-diamino-5-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-3,6-dihydroxycyclohexyl 2-amino-2,3,4,6-tetradeoxy-6-(methylamino)hexopyranoside
    • 77052-96-1
    • D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-erythro-hexopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-, (2x)- (9CI)
    • Inchi: 1S/C20H41N5O8/c1-20(29)7-30-19(14(28)17(20)25-3)33-16-11(23)12(26)10(22)15(13(16)27)32-18-9(21)5-4-8(31-18)6-24-2/h8-19,24-29H,4-7,21-23H2,1-3H3
    • InChI-sleutel: IAMSXPNLUNHNQH-UHFFFAOYSA-N
    • LACHT: O(C1C(C(C(C)(CO1)O)NC)O)C1C(C(C(C(C1O)OC1C(CCC(CNC)O1)N)N)O)N

Berekende eigenschappen

  • Exacte massa: 479.296
  • Monoisotopische massa: 479.296
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 9
  • Aantal waterstofbondacceptatoren: 13
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 7
  • Complexiteit: 637
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 13
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -5.5
  • Topologisch pooloppervlak: 220Ų

Experimentele eigenschappen

  • Dichtheid: 1.37
  • Kookpunt: 705.3°C at 760 mmHg
  • Vlampunt: 380.4°C
  • Brekindex: 1.603
Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD